Ropinirole Methylene Dimer

Description

Properties

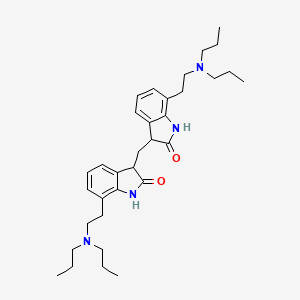

Molecular Formula |

C33H48N4O2 |

|---|---|

Molecular Weight |

532.8 g/mol |

IUPAC Name |

7-[2-(dipropylamino)ethyl]-3-[[7-[2-(dipropylamino)ethyl]-2-oxo-1,3-dihydroindol-3-yl]methyl]-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C33H48N4O2/c1-5-17-36(18-6-2)21-15-24-11-9-13-26-28(32(38)34-30(24)26)23-29-27-14-10-12-25(31(27)35-33(29)39)16-22-37(19-7-3)20-8-4/h9-14,28-29H,5-8,15-23H2,1-4H3,(H,34,38)(H,35,39) |

InChI Key |

YESSWCDVQQLETA-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)CCC1=C2C(=CC=C1)C(C(=O)N2)CC3C4=CC=CC(=C4NC3=O)CCN(CCC)CCC |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Mechanistic Insights

The dimer's structure suggests a nucleophilic substitution mechanism wherein the 3-position of ropinirole's indole ring reacts with formaldehyde or its polymers under basic conditions. The reaction proceeds via two key intermediates:

- 3-Hydroxymethyl Ropinirole : Formed by the attack of formaldehyde on ropinirole's electron-deficient indole ring at the 3-position, facilitated by deprotonation via organic or inorganic bases.

- Electrophilic Methylene Intermediate : Generated through dehydration of 3-hydroxymethyl ropinirole, which subsequently reacts with a second ropinirole molecule to form the methylene-bridged dimer.

The choice of base and solvent critically influences reaction kinetics and regioselectivity. Polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) enhance nucleophilicity, while tertiary amines (e.g., triethylamine) or inorganic carbonates maintain optimal pH (9–10) for intermediate stability.

Detailed Preparation Methods

General Synthetic Protocol (Patent CN107325034A)

The patented method involves the following steps:

- Reagent Setup :

- Starting Material : Ropinirole free base or its acid salt (e.g., hydrochloride) dissolved in a polar solvent (acetonitrile, methanol, or water mixtures).

- Base : Organic (triethylamine, diisopropylethylamine) or inorganic (sodium hydroxide, potassium phosphate) bases at 0.5–5 molar equivalents relative to ropinirole.

- Aldehyde Source : Formaldehyde (30–37% aqueous solution), paraformaldehyde, or bis-polyformaldehyde at 1–2 equivalents.

Reaction Conditions :

- Temperature: 40–80°C

- Duration: 12–24 hours

- Workup: Acidification (pH 3–4) with HCl or H₂SO₄, followed by solvent removal and chromatographic purification (normal-phase silica gel with dichloromethane:methanol eluents).

Salt Formation :

The dimer is often isolated as a hydrochloride or sulfate salt to enhance stability, employing stoichiometric acid during precipitation.

Optimized Reaction Parameters

Comparative Analysis of Embodiments

The patent CN107325034A provides 11 embodiments, with key examples summarized below:

Embodiment 3

- Conditions : Acetonitrile, triethylamine, 37% formaldehyde, 60°C, 18 hours.

- Outcome : 62% yield, 99.2% purity.

- Advantage : High reproducibility due to solvent stability.

Embodiment 4

- Conditions : Methanol, diisopropylethylamine, 30% formaldehyde, 60°C, 18 hours.

- Outcome : 71% yield, 99.4% purity.

- Advantage : Rapid kinetics in protic solvents.

Embodiment 10

- Conditions : DMSO-water, sodium hydroxide, bis-polyformaldehyde, 60°C, 12 hours.

- Outcome : 48% yield, 98.9% purity.

- Limitation : Lower yield attributed to solvent viscosity hindering mixing.

Analytical Characterization and Validation

HPLC Purity Assessment

Structural Confirmation

- MS (ESI+) : m/z 503.2 [M+H]⁺ (calculated for C₂₈H₃₈N₄O₂: 502.3).

- ¹H NMR : δ 2.85 (m, 4H, CH₂N), 3.45 (s, 2H, CH₂ bridge), 6.95 (s, 2H, indole H-4).

Comparative Evaluation with Prior Art

Traditional methods involved isolating the dimer from degraded ropinirole tablets, yielding <1% after multiple chromatographic steps. In contrast, the patented synthetic route achieves 48–71% yields in one pot, eliminating carbohydrate excipients that complicate purification. A prior attempt by Singh et al. (2013) using ropinirole and lactose under alkaline conditions achieved <5% dimer, underscoring the inefficiency of excipient-dependent approaches.

Industrial Applicability and Regulatory Considerations

The method’s scalability is evidenced by:

- Solvent Recovery : Acetonitrile and methanol are reclaimed via distillation (85–90% efficiency).

- Cost Analysis : Raw material costs are reduced by 60% compared to isolation methods.

- Stability : Hydrochloride salt forms exhibit >24-month stability at 25°C/60% RH.

Regulatory guidelines (USP 37) mandate dimer levels <0.20% in ropinirole formulations, necessitating synthetic standards for accurate quantification.

Chemical Reactions Analysis

Types of Reactions

Ropinirole Methylene Dimer primarily undergoes dimerization reactions. The formation of the dimer involves a substitution reaction where formaldehyde acts as a bridging agent between two Ropinirole molecules .

Common Reagents and Conditions

Reagents: Ropinirole hydrochloride, formaldehyde, triethylamine.

Conditions: Alkaline conditions, typically achieved by adding triethylamine, and methanol as the solvent

Major Products

The major product of the reaction is the methylene-bridged dimeric compound, 3,3’-methylenebis(4-(2-(dipropylamino)ethyl)indolin-2-one) .

Scientific Research Applications

Ropinirole methylene dimer is a compound related to ropinirole, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome . this compound is a dimeric impurity or degradation product of ropinirole . Due to its role as an impurity, this compound is suitable for use in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications .

Synthesis and Preparation

The preparation of this compound involves reacting ropinirole with formaldehyde or a formaldehyde equivalent in a suitable solvent .

Key steps in the synthesis:

- Ropinirole free alkali or a salt of ropinirole is added to a reaction solvent, followed by an organic or inorganic base .

- An aldehyde solution, such as formaldehyde, paraformaldehyde, or metaformaldehyde, is added .

- The mixture is heated to 30-100°C for 0.5-36 hours .

- The target product, 3,3'-methylene ropinirole dimer, is then isolated .

The reaction solvent can be a mid-polarity or polar organic solvent, or a combination of water and a polar organic solvent. Examples of suitable solvents include acetonitrile, methanol, ethanol, isopropanol, tetrahydrofuran, N,N-dimethylformamide, dimethyl sulfoxide, and dichloromethane .

Example synthesis (Embodiment 3):

- 0g ropinirole hydrochloride is added to 12mL acetonitrile .

- Stir and add 0.4mL of 28% saturated front triethylamine aqueous solution .

- Add 0.5mL of 37% formalin .

- Heat to 60°C and react for 18 hours .

- Adjust the pH of the solution with 1N hydrochloric acid, remove moisture and organic solvent, and purify using column chromatography .

- Isolate 0.63g of 3,3'-methylene ropinirole dimer salt hydrochloride with an HPLC purity of 99.2%, yielding 62% .

Applications in Analytical Chemistry and Quality Control

This compound is primarily used as a reference standard in analytical chemistry .

Specific applications include:

- Analytical method development : Used to develop and optimize methods for detecting and quantifying ropinirole and its impurities in pharmaceutical formulations .

- Method validation : Used to validate analytical methods to ensure they are accurate, reliable, and reproducible .

- Quality control : Used as a quality control standard to assess the purity and quality of ropinirole drug products .

- ANDA applications : Used in Abbreviated New Drug Applications (ANDA) to demonstrate that a generic drug is equivalent to the brand-name drug .

Research and Study

Mechanism of Action

The mechanism of action of Ropinirole Methylene Dimer is related to its parent compound, Ropinirole. Ropinirole acts as a dopamine receptor agonist, primarily targeting D2 receptors in the brain. The dimeric form is believed to interact similarly with dopamine receptors, although its exact pharmacological effects and potency may differ due to its altered structure .

Comparison with Similar Compounds

Structural and Molecular Characteristics

Ropinirole Methylene Dimer is structurally distinct from monomeric Ropinirole and its related impurities. Key comparisons include:

Key Observations :

- Size and Complexity: this compound is larger than monomeric Ropinirole and its oxidative impurities (e.g., 3-Oxo Ropinirole). However, it is smaller than Valganciclovir’s methylene dimer, reflecting differences in parent drug structures .

- Formation Mechanism : Methylene dimers typically arise via condensation reactions, similar to pyrocatechol methylene ether dimer (MW: ~262°C decomposition), which forms through methylenation of dihydroxybenzenes .

Q & A

Q. What chromatographic methods are validated for quantifying Ropinirole Methylene Dimer in pharmaceutical matrices?

Reverse-phase HPLC with a C18 column (e.g., 4.6 × 7.5 cm, 3.5 µm particle size) and UV detection is recommended. Key parameters include a mobile phase of phosphate buffer (pH 6.0), methanol, and acetonitrile (31:11:8), flow rate of 1.5 mL/min, and injection volume of 50 µL . System suitability tests (tailing factor ≤1.5, RSD ≤2%) ensure precision. For impurity profiling, LC-MS/MS can resolve dimer-specific fragments, as demonstrated for cetrorelix methylene dimers .

Q. How is the structural integrity of this compound confirmed post-synthesis?

High-resolution X-ray crystallography (e.g., 1.32 Å resolution) can resolve methylene bridge geometry, as shown in protein dimers . Complementary mass spectrometry (MS) confirms molecular weight, while NMR identifies chemical shifts for methylene-linked carbons . For synthetic analogs, compare retention times and fragmentation patterns against reference standards (e.g., USP Ropinirole Hydrochloride RS) .

Q. What impurities are commonly associated with this compound, and how are they monitored?

Process-related impurities include 3-Methylene Ropinirole (a cross-linking byproduct) and oxidation derivatives like 3-oxo ropinirole . Control strategies involve spiking studies with USP reference standards and gradient HPLC to resolve impurities (relative retention time 1.0 for ropinirole, 1.21 for 3-oxo derivative) . Total impurities should not exceed pharmacopeial thresholds in final formulations .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Use fume hoods for synthesis/purification, nitrile gloves, and EN 166-compliant eye protection. Avoid open flames due to potential carbon oxide emissions during decomposition . Contaminated gloves must be disposed per hazardous waste protocols.

Q. How do researchers ensure the stability of this compound under experimental storage conditions?

Store in airtight containers at controlled room temperature (20–25°C). Accelerated stability studies (40°C/75% RH for 6 months) assess degradation kinetics. Monitor dimer integrity via periodic HPLC-UV analysis and quantify degradation products like hydrolyzed monomers .

Advanced Research Questions

Q. What molecular interactions stabilize the this compound structure, and how are they characterized?

The methylene bridge (-CH₂-) between nitrogen atoms is stabilized by hydrophobic interactions and hydrogen bonding. Computational studies (e.g., DFT or molecular dynamics) can model dimer geometry, while FTIR and Raman spectroscopy detect vibrational modes of the bridge . For aqueous systems, ionic liquids (e.g., [C₄mim][Br]) alter dimer stability by disrupting π-π stacking, measurable via UV-Vis (absorbance shifts at 605–665 nm) .

Q. How can researchers resolve contradictions in pharmacokinetic data between the dimer and monomeric ropinirole?

Contradictions may arise from differing dissolution rates or metabolite profiles. Design crossover studies in animal models (e.g., primates) comparing plasma concentration-time curves (AUC, Cₘₐₓ) of oral monomer vs. dimer implants. Use LC-MS/MS to differentiate dimer-specific metabolites . Statistical tools like ANOVA (p <0.05 threshold) can validate significance .

Q. What advanced spectroscopic techniques elucidate the monomer-dimer equilibrium in solution?

Surface-enhanced Raman spectroscopy (SERS) quantifies equilibrium constants by tracking peak intensity ratios (e.g., 1620 cm⁻¹ for dimer vs. 1650 cm⁻¹ for monomer). Time-resolved fluorescence detects excimer formation kinetics. Chemometric analysis of UV-Vis spectra (e.g., derivative spectroscopy) resolves overlapping absorbance bands .

Q. What computational modeling approaches predict dimerization propensity of ropinirole derivatives?

Molecular docking (AutoDock Vina) identifies favorable binding conformations, while quantum mechanics (QM/MM) calculates dimerization energy (ΔG). For example, methylene-linked dimers of pyrocatechol show ΔG ≈ -5 kcal/mol, stabilized by aryl stacking . Machine learning models trained on PDB data (14 methylene-bridged proteins) can predict cross-linking sites .

Q. How do ionic liquids or surfactants affect dimerization kinetics in aqueous systems?

Ionic liquids (e.g., [BMIM][PF₆]) reduce dimer stability by competing for hydrophobic interactions. Use stopped-flow spectroscopy to measure rate constants (k₁ for association, k₂ for dissociation). Surfactants like SDS form micelles that encapsulate dimers, shifting equilibrium to monomers—monitored via dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.